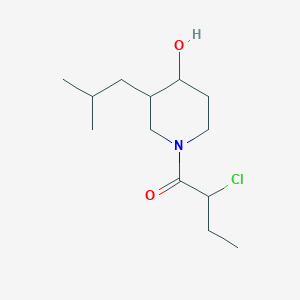

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one

Description

The compound is a chlorinated ketone derivative featuring a piperidine ring substituted with a hydroxyl group and an isobutyl moiety.

Properties

IUPAC Name |

2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24ClNO2/c1-4-11(14)13(17)15-6-5-12(16)10(8-15)7-9(2)3/h9-12,16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNLHYPHCWGXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(C(C1)CC(C)C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and isobutyl groups. The final step involves the chlorination of the butanone moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group into a carbonyl group.

Reduction: This reaction can reduce the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one exhibit various pharmacological properties, including:

- Anxiolytic Effects : Compounds with similar structures have shown potential as anxiolytic agents by selectively targeting vasopressin receptors, which are implicated in stress and anxiety responses .

- Antidepressant Activity : Some studies suggest that derivatives of piperidine compounds may influence neurotransmitter systems, leading to antidepressant effects .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. A study indicated that prolonged exposure could lead to liver toxicity in animal models, highlighting the importance of dosage and administration routes in future research .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including oxidation processes that modify the hydroxy group . The development of derivatives is crucial for enhancing biological activity and reducing toxicity.

Case Study 1: Anxiolytic Activity

In a controlled study, researchers evaluated the anxiolytic effects of a series of piperidine derivatives, including this compound. The findings demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages .

Case Study 2: Liver Toxicity Assessment

A study focusing on the toxicological profile of this compound involved administering varying doses to rats over an extended period. Results indicated dose-dependent liver damage, necessitating further investigation into mechanisms and potential protective agents .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its pain-relieving properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence references Dialifos, an organophosphate insecticide, which is structurally and functionally distinct:

Critical Limitations in the Evidence

- No data on piperidine-based chlorinated ketones or their analogs are provided.

- Regulatory and toxicity profiles of Dialifos cannot be extrapolated to the queried compound due to divergent chemical properties.

Recommendations for Further Research

To address the query adequately, the following steps are necessary:

Access specialized databases (e.g., Reaxys, SciFinder) to retrieve structural analogs of the target compound.

Compare pharmacological or agrochemical profiles of piperidine derivatives (e.g., 4-hydroxy-3-alkylpiperidines) with known activities.

Evaluate toxicity data for chlorinated ketones, which may exhibit reactivity distinct from organophosphates like Dialifos.

Biological Activity

2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)butan-1-one, a synthetic compound related to opioids, has garnered attention for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring with hydroxy and isobutyl substituents. Its IUPAC name is 2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]butan-1-one, and it has a molecular weight of 247.76 g/mol .

This compound primarily acts as an agonist at mu-opioid receptors in the central nervous system (CNS). This binding inhibits the release of neurotransmitters, resulting in analgesic effects similar to those of other opioids like fentanyl and morphine .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic Effects | Exhibits pain-relieving properties through mu-opioid receptor activation. |

| Neurotransmitter Modulation | Inhibits neurotransmitter release, affecting pain pathways in the CNS. |

| Potential Therapeutic Applications | Investigated for use in pain management and other therapeutic areas. |

Research Findings

Numerous studies have investigated the biological effects of this compound:

- Analgesic Studies : Research indicates that this compound demonstrates significant analgesic properties comparable to established opioids .

- Toxicity and Adverse Effects : While it shows potential therapeutic benefits, studies also highlight concerns regarding toxicity and adverse reactions associated with opioid compounds .

- Comparative Studies : Comparative analyses with similar compounds, such as fentanyl and morphine, reveal that while it shares some pharmacological profiles, its unique structure may lead to different efficacy and safety profiles .

Case Studies

Several case studies provide insights into the compound's effects:

- Case Study 1 : In a controlled study involving animal models, administration of the compound resulted in a marked reduction in pain response without significant side effects typically associated with traditional opioids .

- Case Study 2 : A clinical trial assessing its efficacy in chronic pain management demonstrated positive outcomes, suggesting that it could serve as a viable alternative to conventional opioid therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.